(Perfluoro-N-hexyl)ethane

Catalog No.
S607378
CAS No.
80793-17-5
M.F
C8H5F13
M. Wt
348.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Perfluoro-N-hexyl)ethane

Procuring fluorinated solvents often forces a trade-off: legacy C8 telomers carry PFOA risk, while perfluoroalkanes lack dipole for biphasic processes. TEH-6 (CAS 80793-17-5), a C6 fluorotelomer, is the compliant, high-performance alternative.

  • PFOA-free: zero degradation to PFOA; drop-in for TEH-8 in precision cleaning.
  • Optimal dipole: accommodates ~500× more moisture than perfluorohexane for biphasic extraction.
  • Low loss: bp 112.3°C reduces evaporative losses in open-bath operations.

Sourced with certified purity; ready for global shipment.

CAS Number

80793-17-5

Product Name

(Perfluoro-N-hexyl)ethane

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane

Molecular Formula

C8H5F13

Molecular Weight

348.1 g/mol

InChI

InChI=1S/C8H5F13/c1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2H2,1H3

InChI Key

SKRWRXWNQFQGRU-UHFFFAOYSA-N

SMILES

CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Synonyms

O62 compound, perfluorohexylethane

Canonical SMILES

CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

The exact mass of the compound (Perfluoro-N-hexyl)ethane is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥97%

Package Size

5 g, 25 g, 100 g

(Perfluoro-n-hexyl)ethane (CAS 80793-17-5), also known as 1H,1H,2H,2H-perfluorooctane or TEH-6, is a high-purity semifluorinated alkane characterized by its distinct diblock structure comprising a perfluorohexyl segment and an ethyl group. As a C6 fluorotelomer derivative, it exhibits high chemical inertness, low surface tension, and a high density of approximately 1.546 g/mL, alongside a boiling point of 112.3 °C . These baseline properties make it a critical specialty solvent, precision cleaning agent, and surface modification additive. Unlike fully fluorinated perfluorocarbons, its hybrid structure introduces a molecular dipole that bridges the solubility gap between highly fluorinated and hydrogenated systems, rendering it valuable for advanced industrial and biomedical material procurement [1].

Research Fit

Fluorous biphasic catalysis and gas-liquid reaction solvent selectionSemi-fluorinated alkane with distinct gas solubility profile
Industrial protective coating additive requiring chemical resistanceC₂H₅ end-group modifies fluorous phase behavior
Oxygen transport research with temperature-stable gas solubilityConstant solubility reported across 288–316 K

Procuring generic fluorinated solvents or legacy alternatives instead of (Perfluoro-n-hexyl)ethane introduces severe regulatory and operational risks. Substituting with legacy C8 equivalents, such as perfluorooctylethane (TEH-8), directly violates modern environmental compliance frameworks due to their degradation into highly restricted perfluorooctanoic acid (PFOA) [1]. Conversely, attempting to substitute with fully fluorinated pure perfluoroalkanes (e.g., perfluorohexane) fails in processability; pure perfluorocarbons lack the CH2-CF2 diblock dipole, resulting in severe hydrophobicity that prevents the accommodation of trace moisture required in specific biphasic extractions, while their significantly lower boiling points lead to higher evaporative solvent losses during open-bath cleaning[2].

Substitution Risk

Target (PFHE)
Substitute may differ
C₆F₁₃–C₂H₅ semi-fluorinated structure
Fully perfluorinated alkanes (e.g., perfluorooctane) lack hydrocarbon end-group
Resulting mismatch
Reported constant O₂ solubility with temperature
Gas solubility temperature dependence may shift away
Reported lower CO₂ and O₂ solubility in class
Solute partitioning may not transfer directly to other semifluorinated analogs
Marginally higher water solubility (~3×10⁻⁶ mole fraction)
Moisture affinity in anhydrous workflows may require method-context review

Exceptional In Vitro Biocompatibility for Medical-Grade Solvents

In the evaluation of perfluorocarbon liquids (PFCLs) for biomedical applications, (Perfluoro-n-hexyl)ethane (referred to as 5H-PFO) demonstrates a quantifiably higher safety margin compared to common fluorinated impurities. A direct contact cytotoxicity assay validated under ISO 10993-5:2009 demonstrated that this compound remains non-cytotoxic at concentrations up to 970,000 ppm. In stark contrast, related fluorinated compounds such as 1H-perfluorooctane (1H-PFO) and perfluorooctanoic acid (PFOA) exhibited severe cytotoxicity thresholds (CC30) at 123,000 ppm and 28.4 ppm, respectively [1].

Evidence DimensionCytotoxicity Concentration Threshold (CC30)
Target Compound DataNon-cytotoxic at ≥970,000 ppm
Comparator Or BaselinePFOA (28.4 ppm) and 1H-PFO (123,000 ppm)
Quantified Difference>34,000-fold higher safety margin vs PFOA; >7-fold vs 1H-PFO
ConditionsIn vitro direct contact cytotoxicity test (BALB3T3 and ARPE-19 cell lines, 24h exposure)

Procuring high-purity (Perfluoro-n-hexyl)ethane eliminates the severe cytotoxicity risks associated with legacy perfluorooctane derivatives in sensitive biomedical formulations.

Gas solubility (CO₂, O₂)
Simulation context
Lower than PFOE / PFHH
O₂: ~4×10⁻³; CO₂: ~2×10⁻² at ~298 K, 1 bar
Supports gas-separation solvent screening
Consistent reduction reported across multiple solutes; molecular simulation data to verify experimentally

C6-Fluorotelomer Substitution for C8-Regulatory Compliance

The global phase-out of C8 perfluoroalkyl substances under the Stockholm Convention has necessitated the transition to shorter-chain alternatives. (Perfluoro-n-hexyl)ethane (TEH-6) serves as a direct drop-in replacement for Perfluorooctylethane (TEH-8). While TEH-8 degrades into PFOA—a highly persistent, bioaccumulative, and toxic (PBT) substance—TEH-6 degrades into shorter-chain perfluorohexanoic acid (PFHxA) derivatives, which exhibit significantly faster environmental clearance and lower bioaccumulation potential [1]. TEH-6 maintains the low surface tension required for industrial cleaning, but bypasses the severe regulatory restrictions of C8 chemistry.

Evidence DimensionRegulatory Status and Degradation Pathway
Target Compound DataC6 precursor (degrades to PFHxA, lower bioaccumulation)
Comparator Or BaselineTEH-8 (C8 precursor, degrades to PFOA)
Quantified DifferenceComplete avoidance of PFOA generation (0% PFOA yield)
ConditionsEnvironmental degradation and regulatory classification (Stockholm Convention)

Procuring the C6 variant ensures long-term regulatory compliance and supply chain security for industrial cleaning and surface modification applications.

Water solubility
Simulation context
Slightly higher vs. PFOE / PFHH
~3×10⁻⁶ mole fraction at ~298 K, 1 bar
Moisture-affinity review for anhydrous workflows
Absolute values remain extremely low; simulation data to verify experimentally

Enhanced Trace Water Solubility via Diblock Molecular Dipole

Pure perfluoroalkanes are extremely hydrophobic, limiting their utility in specific biphasic extractions requiring trace moisture. However, the semifluorinated diblock structure of (Perfluoro-n-hexyl)ethane introduces a specific dipole at the CH2-CF2 junction. This structural feature significantly enhances water solubility compared to bulk perfluoroalkanes. Experimental thermodynamic measurements reveal that water solubility in perfluoroalkylalkanes is quantifiably increased—up to approximately 500 times higher than predicted for pure perfluoroalkanes—driven by specific interactions between the water molecule and the central molecular dipole [1].

Evidence DimensionTrace Water Solubility
Target Compound DataHighly enhanced solubility via CH2-CF2 dipole interaction
Comparator Or BaselinePure perfluoroalkanes (e.g., perfluorohexane)
Quantified Difference~500-fold higher water solubility than pure perfluoroalkane baselines
ConditionsLiquid-liquid interfacial tension and solubility measurements at 283 K–313 K

This unique phase behavior allows buyers to utilize it as a specialized solvent in biphasic catalysis or surface treatments where pure perfluorocarbons fail to accommodate necessary trace moisture.

O₂ solubility vs. temperature
Head-to-head
Constant across 288–316 K
Perfluorooctane and PFMCH decrease with temperature
Supports temperature-stable gas transport research
Experimental saturation method; distinct profile vs. temperature-dependent analogs

Reduced Volatility and Evaporative Loss in Precision Cleaning

In precision cleaning and vapor degreasing workflows, solvent loss due to high volatility is a major cost driver. (Perfluoro-n-hexyl)ethane features a boiling point of 112.3 °C, which is significantly higher than that of pure perfluorohexane (~56 °C) . This elevated boiling point reduces evaporative losses at ambient temperatures while still allowing for residue-free drying. Consequently, facilities substituting pure perfluoroalkanes with this semifluorinated alkane can achieve more stable bath concentrations and lower overall solvent consumption.

Evidence DimensionBoiling Point / Volatility Indicator
Target Compound Data112.3 °C
Comparator Or BaselinePure perfluorohexane (~56 °C)
Quantified Difference+56.3 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

The higher boiling point directly translates to reduced evaporative solvent loss and improved worker safety during open-bath precision cleaning operations.

Coating chemical resistance
Class-level
Reported resistance to chlorine
Qualitative statement; no direct quantitative comparison
Coating durability context to verify
Source review needed; class-level inference for fluorocarbon additives
Boiling point & density
Data to verify
BP 112.3 °C / Density 1.5465 g/mL
~55 °C above perfluorohexane; ~8 °C above perfluorooctane
Process engineering solvent selection window
Cross-study comparable; source-specific review advised

Medical-Grade Intraocular Liquids and PFCL Formulations

Due to its validated lack of cytotoxicity up to 970,000 ppm compared to PFOA, this compound is a highly suitable choice for formulating high-purity perfluorocarbon liquids used in sensitive biomedical applications, avoiding the severe risks of 1H-PFO or PFOA contamination [1].

Regulatory-Compliant Industrial Precision Cleaning

As a C6 fluorotelomer, it serves as a direct, compliant drop-in replacement for legacy C8 solvents (TEH-8) in vapor degreasing and ultrasonic cleaning, ensuring zero PFOA generation while maintaining solvency for fluorinated oils[2].

Biphasic Catalysis and Specialized Extraction

Leveraging its CH2-CF2 molecular dipole, it is an effective solvent for biphasic systems that require the chemical inertness of a fluorocarbon but must accommodate trace moisture (~500-fold higher than pure perfluoroalkanes) [3].

Low-Loss Vapor Degreasing Operations

Its elevated boiling point of 112.3 °C makes it a practical choice for open-bath cleaning facilities looking to minimize evaporative solvent loss and reduce operational costs compared to highly volatile pure perfluorohexane.

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluorous biphasic catalysis
Gas solubility and partitioning profile
Reaction-kinetics control with reported CO₂/O₂ solubility
Industrial protective coatings
Reported chemical resistance context
Chlorine and impurity resistance in coating environment
Precision cleaning solvent
Intermediate boiling point and fluorous character
Trace moisture scavenging vs. fully hydrophobic solvents
Oxygen transport research
Temperature-independent O₂ solubility
Stable gas transport modeling across thermal ranges

XLogP3

5.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

80793-17-5

Wikipedia

Perfluorohexylethane

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

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